molecular formula C16H15N3O3S B2782030 methyl 3-(1,4-dimethyl-1H-pyrazole-5-amido)-1-benzothiophene-2-carboxylate CAS No. 1207039-53-9

methyl 3-(1,4-dimethyl-1H-pyrazole-5-amido)-1-benzothiophene-2-carboxylate

Cat. No.: B2782030
CAS No.: 1207039-53-9
M. Wt: 329.37
InChI Key: GBMUVKBKRFYHQB-UHFFFAOYSA-N
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Description

Methyl 3-(1,4-dimethyl-1H-pyrazole-5-amido)-1-benzothiophene-2-carboxylate is a heterocyclic organic compound featuring a benzothiophene core substituted with a methyl ester group at position 2 and a 1,4-dimethylpyrazole-5-amido moiety at position 2. Its structure combines aromatic, sulfur-containing, and nitrogen-rich heterocycles, making it a candidate for pharmaceutical and materials science research.

Structural Characterization:
The compound’s crystal structure can be elucidated using X-ray crystallography, often employing the SHELX system for refinement . Computational tools like Mercury CSD facilitate visualization of its molecular packing and intermolecular interactions .

Properties

IUPAC Name

methyl 3-[(2,4-dimethylpyrazole-3-carbonyl)amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-9-8-17-19(2)13(9)15(20)18-12-10-6-4-5-7-11(10)23-14(12)16(21)22-3/h4-8H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMUVKBKRFYHQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(1,4-dimethyl-1H-pyrazole-5-amido)-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions

    Synthesis of Benzo[b]thiophene Core: The benzo[b]thiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Formation of Pyrazole Ring: The pyrazole ring can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester at position 2 undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : HCl (3 N) in EtOH at 80°C converts the ester to a carboxylic acid .

  • Basic Hydrolysis : NaOH (1–2 M) in aqueous THF at 60°C yields the carboxylate salt .

Stability Note :
The ester group is stable in neutral/acidic buffers (pH 4–7) but hydrolyzes rapidly at pH > 10 .

Amide Functionalization

The pyrazole amide can undergo further modifications:

  • N-Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ in DMF at 50°C introduces alkyl groups to the pyrazole nitrogen .

  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (4:1) at 100°C .

Reaction Efficiency :

Modification TypeYield RangeCatalysts
N-Alkylation65–78%K₂CO₃, DMF
Suzuki Coupling55–85%Pd(PPh₃)₄, Na₂CO₃

Crystallographic and Stereochemical Analysis

  • Chiral Separation : Chiral HPLC (e.g., Chiralpak IC column) resolves enantiomers with >98% enantiomeric excess (ee) for analogs with stereocenters .

  • X-ray Confirmation : The (R,R)-configuration of similar benzothiophene-amide derivatives was confirmed via X-ray crystallography, showing twisted boat conformations in piperidine rings .

Physicochemical and Stability Data

PropertyValueConditionsSource
Solubility (pH 7.4)12–18 µMPBS buffer
Microsomal Stabilityt₁/₂ = 45–60 min (human)Liver microsomes, NADPH
Caco-2 PermeabilityPapp = 8.2 × 10⁻⁶ cm/spH 7.4, 37°C

Biological Activity Correlations

  • Antifungal Activity : Analogs with bulkier substituents on the amide group (e.g., bromoindazole) show enhanced activity due to steric and electronic effects .

  • Docking Scores : Pyridine-3-carboxamide derivatives exhibit hydrogen bonding with TYR58 and TRP173 residues in succinate dehydrogenase (SDH), correlating with bioactivity .

Scientific Research Applications

Chemical Properties and Structure

Methyl 3-(1,4-dimethyl-1H-pyrazole-5-amido)-1-benzothiophene-2-carboxylate is characterized by its unique structural features which contribute to its biological activity. The compound's molecular formula is C14H16N4O2SC_{14}H_{16}N_4O_2S, with a molecular weight of approximately 304.37 g/mol. The presence of the benzothiophene moiety combined with the pyrazole derivative enhances its potential as a therapeutic agent.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives related to this compound. For instance, compounds with similar structures have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often fall below those of standard antibiotics, indicating their potential as effective antimicrobial agents .

CompoundMIC (µg/ml)Target Organism
Compound A50S. aureus
Compound B25E. coli
Compound C12.5S. typhi

Anticancer Properties

The compound has also been investigated for its anticancer potential, particularly as a modulator of immune responses through the stimulation of the STING pathway. STING agonists have shown promise in preclinical models for their ability to enhance anti-tumor immunity . this compound may serve as a lead compound for developing new cancer therapies targeting this pathway.

Study 1: Antimicrobial Evaluation

In a systematic evaluation of various pyrazole derivatives, including this compound, researchers found that certain modifications significantly enhanced antimicrobial activity against resistant strains of bacteria. This study utilized broth microdilution methods to determine MICs and establish structure-activity relationships .

Study 2: Cancer Immunotherapy

Another study focused on the synthesis of novel derivatives aimed at enhancing STING activation for immunotherapy applications. The research demonstrated that specific structural modifications to the benzothiophene core could lead to improved efficacy in activating immune responses against tumors . This highlights the compound's versatility in therapeutic applications beyond traditional antimicrobial uses.

Mechanism of Action

The mechanism of action of methyl 3-(1,4-dimethyl-1H-pyrazole-5-amido)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique features are best understood by comparing it to analogs with shared motifs, such as pyrazole, benzothiophene, or carboxamide groups. Below is a detailed analysis:

Pyrazole-Based Derivatives

Compound 4k (N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxamide) :
  • Structural Differences: Core Heterocycle: Compound 4k uses a bromothiophene substituent, whereas the target compound employs a benzothiophene. Functional Groups: The sulfonamide group in 4k contrasts with the methyl ester in the target, impacting solubility and hydrogen-bonding capacity.
  • Biological Relevance :
    • Sulfonamide groups (as in 4k) are common in antimicrobial agents, while ester groups (as in the target) may influence metabolic stability.
1,5-Disubstituted Pyrazole-3-amines :
  • These derivatives often exhibit kinase inhibitory activity. The target compound’s 1,4-dimethylpyrazole amido group may confer steric hindrance, altering binding affinity compared to unsubstituted analogs.

Benzothiophene Derivatives

Methyl 1-Benzothiophene-2-carboxylate :
  • Simplified Analog : Lacking the pyrazole-amido substituent, this simpler derivative shows reduced molecular complexity and likely lower bioactivity.
  • Electronic Effects : The electron-withdrawing ester group in both compounds enhances electrophilic reactivity, but the pyrazole-amido group in the target introduces additional hydrogen-bonding sites.

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Properties

Property Target Compound Compound 4k Methyl 1-Benzothiophene-2-carboxylate
Molecular Formula C₁₆H₁₅N₃O₃S C₃₄H₃₆N₄O₄S C₁₀H₈O₂S
Molecular Weight (g/mol) ~329.38 (calculated) 596.25 (found: 596.25) 192.23
Key Functional Groups Methyl ester, pyrazole-amido, benzothiophene Sulfonamide, bromothiophene Methyl ester, benzothiophene
Predicted Solubility Moderate (polar aprotic solvents) Low (due to bulky tert-butyl groups) High (simpler structure)

Research Findings and Implications

  • Structural Advantages: The benzothiophene core in the target compound improves thermal stability compared to monocyclic thiophene derivatives (e.g., 4k) .
  • Bioactivity Insights : Pyrazole-amido groups may mimic natural ligands in enzyme-binding pockets, as seen in kinase inhibitors. The methyl ester could enhance cell permeability relative to sulfonamides .
  • Lumping Strategy Relevance : While compounds with similar pyrazole/benzothiophene motifs may be grouped for computational modeling (), the target’s unique substituents warrant individualized study .

Biological Activity

Methyl 3-(1,4-dimethyl-1H-pyrazole-5-amido)-1-benzothiophene-2-carboxylate is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C16H15N3O3SC_{16}H_{15}N_{3}O_{3}S, with a molecular weight of approximately 329.37 g/mol. Its structure consists of a benzothiophene core substituted with a pyrazole moiety, which is known for various biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of benzothiophene derivatives with pyrazole carboxylates. The process often includes steps such as condensation reactions and the use of various reagents to achieve the desired substitution patterns.

Antimicrobial Activity

Research indicates that compounds with pyrazole and benzothiophene structures exhibit significant antimicrobial properties. For instance, studies have shown that similar derivatives possess activity against various Gram-positive and Gram-negative bacteria as well as fungi.

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
Compound AE. coli31.25 µg/mL
Compound BS. aureus15.62 µg/mL
Compound CA. niger62.50 µg/mL

These findings suggest that this compound may have comparable or enhanced antimicrobial properties due to its unique structural features.

Anticancer Properties

Pyrazole derivatives have also been studied for their anticancer effects. Several compounds in this class have demonstrated cytotoxicity against various cancer cell lines, including breast, lung, and colon cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

A study conducted on related pyrazole compounds revealed:

  • Cell Line Tested : MCF-7 (breast cancer)
  • IC50 Values : Ranged from 10 to 50 µM for different analogs.

This suggests that this compound could potentially exhibit similar anticancer activities.

Anti-inflammatory Effects

Additionally, the anti-inflammatory potential of pyrazole derivatives has been documented in literature. Compounds similar to this compound have shown efficacy in reducing inflammation in animal models by inhibiting pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have provided insights into the biological activities of pyrazole derivatives:

  • Antimicrobial Screening : A comprehensive study evaluated various pyrazoles for antibacterial activity against common pathogens. Results indicated that certain derivatives exhibited significant activity against resistant strains, highlighting their potential as therapeutic agents .
  • Cytotoxicity Assays : In vitro assays on cancer cell lines demonstrated that specific pyrazole derivatives could inhibit cell growth effectively, with some compounds showing selectivity towards tumor cells over normal cells .
  • Inflammation Models : Experimental models assessing the anti-inflammatory properties of related compounds showed reduced edema and lower levels of inflammatory markers .

Q & A

Basic: How can the synthesis of methyl 3-(1,4-dimethyl-1H-pyrazole-5-amido)-1-benzothiophene-2-carboxylate be optimized for reproducibility and yield?

Methodological Answer:
Synthesis optimization should focus on:

  • Reagent selection : Use 1,3-dimethyl-1H-pyrazole-5-carboxyl chloride as a coupling agent for amide bond formation, as demonstrated in analogous pyrazole-thiophene hybrids .
  • Solvent systems : Employ polar aprotic solvents (e.g., DMF or THF) to enhance reaction homogeneity and reduce side-product formation .
  • Temperature control : Maintain reactions at 40–60°C to balance reaction kinetics and stability of heat-sensitive intermediates .
  • Purification : Use column chromatography with silica gel (hexane:ethyl acetate gradients) followed by recrystallization in ethanol to achieve >95% purity .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound across different assay systems?

Methodological Answer:
Contradictions often arise from:

  • Assay variability : Validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability assays) and standardize protocols (e.g., ATP levels in cytotoxicity assays) .
  • Structural analogs : Compare activity profiles with structurally related compounds (e.g., ethyl 2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazole-4-carboxylate) to identify substituent-dependent trends .
  • Statistical rigor : Apply ANOVA or mixed-effects models to account for batch-to-batch variability in compound purity or cell-line drift .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR spectroscopy : 1H/13C NMR to confirm substitution patterns on the benzothiophene and pyrazole rings (e.g., δ 7.2–8.1 ppm for benzothiophene protons) .
  • HPLC-MS : Use reverse-phase C18 columns (acetonitrile:water + 0.1% formic acid) with ESI+ ionization to verify molecular ion peaks (expected [M+H]+ ~ 385.1 m/z) .
  • XRD : Single-crystal X-ray diffraction for unambiguous confirmation of the amide linkage geometry .

Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 1,4-dimethylpyrazole moiety in target binding?

Methodological Answer:
SAR strategies involve:

  • Systematic substitution : Synthesize analogs with modified pyrazole substituents (e.g., replacing methyl with ethyl or trifluoromethyl groups) and compare binding affinities .
  • Molecular docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., COX-2 or kinases) and validate with mutagenesis studies .
  • Biological assays : Test analogs in enzyme inhibition assays (IC50 determination) and cellular models (e.g., apoptosis or proliferation) to correlate structural changes with activity .

Example SAR Table:

Substituent ModificationBiological Activity (IC50, μM)Target EnzymeReference
1,4-Dimethylpyrazole0.45 ± 0.12COX-2
1-Ethyl-4-methylpyrazole1.20 ± 0.30COX-2
Trifluoromethylpyrazole0.78 ± 0.15Kinase X

Basic: What are the key stability considerations for storing and handling this compound?

Methodological Answer:

  • Storage conditions : Store at –20°C under inert gas (argon) to prevent hydrolysis of the ester and amide groups .
  • Light sensitivity : Protect from UV exposure by using amber vials, as benzothiophene derivatives are prone to photodegradation .
  • Solubility : Prepare stock solutions in DMSO (≤10 mM) and avoid aqueous buffers with pH >8 to prevent precipitation .

Advanced: How can environmental fate studies be designed to assess the ecological impact of this compound?

Methodological Answer:
Follow protocols from Project INCHEMBIOL :

  • Abiotic degradation : Conduct hydrolysis studies (pH 4–9, 25–50°C) and monitor via LC-MS for breakdown products (e.g., benzothiophene-2-carboxylic acid).
  • Biotic transformation : Use soil microcosms with GC-MS to quantify microbial degradation rates.
  • Ecotoxicity : Test acute toxicity in Daphnia magna (LC50) and algal growth inhibition (EC50) under OECD guidelines .

Basic: What computational methods predict the physicochemical properties of this compound?

Methodological Answer:

  • LogP calculation : Use ChemAxon or ACD/Labs software to estimate logP (~3.2), critical for assessing membrane permeability .
  • pKa prediction : Employ MarvinSketch to determine ionizable groups (e.g., amide pKa ~1.5; ester pKa ~–1.2) .
  • Solubility : Apply the General Solubility Equation (GSE) with melting point data (predicted mp ~180–185°C) .

Advanced: How can target identification studies distinguish between on-target and off-target effects in cellular models?

Methodological Answer:

  • Chemical proteomics : Use affinity-based protein profiling (ABPP) with a biotinylated analog to pull down binding partners .
  • CRISPR-Cas9 knockouts : Validate target engagement by comparing wild-type vs. gene-edited cell lines in dose-response assays .
  • Off-target screening : Employ kinome-wide selectivity panels (e.g., Eurofins KinaseProfiler) to identify promiscuous binding .

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